molecular formula C12H12FN3 B11887751 2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B11887751
M. Wt: 217.24 g/mol
InChI Key: ZTXPCFLHZAVLGX-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazine derivative with a suitable diketone can form the pyrazole ring, which can then be fused with a pyridine ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the fluorophenyl ring .

Scientific Research Applications

2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is unique due to its specific arrangement of the pyrazolo[4,3-c]pyridine core and the fluorophenyl substituent.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

2-(3-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H12FN3/c13-10-2-1-3-11(6-10)16-8-9-7-14-5-4-12(9)15-16/h1-3,6,8,14H,4-5,7H2

InChI Key

ZTXPCFLHZAVLGX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC(=CC=C3)F

Origin of Product

United States

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